molecular formula C18H18ClN3O6S B10881658 2-(4-Chlorophenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone

2-(4-Chlorophenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone

Cat. No.: B10881658
M. Wt: 439.9 g/mol
InChI Key: ULGVMBCUVRSZOK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazino}-1-ethanone is an organic compound with a complex structure that includes chlorophenoxy, nitrophenyl, and sulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazino}-1-ethanone typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with an appropriate ethanone derivative under controlled conditions to form the chlorophenoxy group. This intermediate is then reacted with 4-nitrophenylsulfonyl chloride in the presence of a base to introduce the sulfonyl group. Finally, the piperazine ring is incorporated through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazino}-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazino}-1-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazino}-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitrophenyl and sulfonyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazino}-1-ethanone is unique due to its combination of functional groups and the presence of the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18ClN3O6S

Molecular Weight

439.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C18H18ClN3O6S/c19-14-1-5-16(6-2-14)28-13-18(23)20-9-11-21(12-10-20)29(26,27)17-7-3-15(4-8-17)22(24)25/h1-8H,9-13H2

InChI Key

ULGVMBCUVRSZOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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